Bapta-tmfm

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bapta-tmfm is widely used in various fields of scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions.

Biology: Employed in the study of calcium signaling pathways within cells.

Medicine: Investigated for its potential in cancer research, particularly in understanding the role of calcium in cancer cell metabolism and apoptosis.

Industry: Utilized in the development of fluorescent probes for bioimaging and diagnostic applications

Mecanismo De Acción

Target of Action

Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .

Mode of Action

This compound interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .

Biochemical Pathways

The chelation of calcium ions by this compound affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .

Pharmacokinetics

Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The action of this compound results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by this compound leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .

Análisis Bioquímico

Biochemical Properties

Bapta-tmfm interacts with cytosolic free calcium, a critical component in various biochemical reactions . The nature of these interactions involves the chelation of calcium ions, which allows researchers to study the role of calcium in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the levels of cytosolic free calcium . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cytosolic free calcium, thereby altering the concentration of calcium ions within the cell . This inhibition impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .

Metabolic Pathways

This compound is involved in the calcium signaling pathway due to its ability to chelate cytosolic free calcium . It also impacts the glycolysis pathway by inhibiting PFKFB3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bapta-tmfm involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:

Formation of the Bis-(2-Aminophenoxymethylene) structure: This involves the reaction of 2-aminophenol with formaldehyde under controlled conditions to form the bis-(2-aminophenoxymethylene) intermediate.

Introduction of the Tetraacetate Groups: The intermediate is then reacted with acetic anhydride to introduce the tetraacetate groups.

Formylation and Methylation: The final steps involve the formylation and methylation of the compound to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale preparation of 2-aminophenol and formaldehyde.

Controlled Reaction Conditions: Maintaining precise temperature and pH conditions to ensure high yield and purity.

Purification and Quality Control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure consistency and purity.

Análisis De Reacciones Químicas

Types of Reactions

Bapta-tmfm undergoes several types of chemical reactions, including:

Chelation: The primary reaction is the chelation of calcium ions, which is the basis for its use as a fluorescent indicator.

Substitution Reactions: this compound can undergo substitution reactions where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

Chelation: Typically involves the use of calcium chloride in aqueous solutions.

Substitution: Reagents such as sodium hydroxide or other bases can be used to facilitate substitution reactions.

Major Products

Chelation: The major product is the this compound-calcium complex, which exhibits fluorescence.

Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Comparación Con Compuestos Similares

Similar Compounds

Bapta-AM: A cell-permeant analog of Bapta-tmfm, used for intracellular calcium chelation.

EGTA: Another calcium chelator with different binding properties and applications.

Fura-2: A ratiometric calcium indicator used for measuring intracellular calcium concentrations.

Uniqueness of this compound

Fluorescent Properties: this compound offers superior fluorescence properties compared to other chelators, making it highly effective for bioimaging.

Specificity for Calcium: It has a high specificity for calcium ions, reducing interference from other metal ions.

Versatility: This compound can be used in a wide range of applications, from basic research to clinical diagnostics

Actividad Biológica

BAPTA-TMFM, a derivative of the calcium chelator BAPTA, is widely recognized for its role in modulating intracellular calcium levels. Its biological activity is significant in various cellular processes, particularly in neuroprotection and cellular signaling. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Overview of this compound

This compound (5-Formyl-5'-Methyl-BAPTA Tetramethyl Ester) is a fluorescent chelating indicator primarily used to study cytosolic free calcium dynamics. Its structure allows it to effectively bind calcium ions, thereby influencing various cellular functions. The compound is particularly noted for its cell-permeable properties, enabling it to enter cells and modulate intracellular calcium levels without significant cytotoxicity .

This compound functions by chelating calcium ions (), which are crucial for numerous cellular processes including neurotransmitter release, muscle contraction, and cell signaling. The compound's ability to sequester leads to a reduction in intracellular calcium concentrations, which can mitigate calcium-induced cellular damage and apoptosis.

Key Mechanisms Include:

- Neuroprotection : this compound has been shown to protect neurons from apoptosis and oxidative stress by inhibiting reactive oxygen species (ROS) generation .

- Electrophysiological Function : The compound aids in preserving neuronal electrophysiological properties following injury by alleviating damage caused by excessive calcium influx .

- Calcium Signaling Modulation : this compound alters intracellular signaling pathways that depend on calcium as a secondary messenger, impacting various physiological responses .

Neuroprotective Effects

A pivotal study demonstrated that local application of BAPTA significantly improved locomotor recovery in a spinal cord injury model. The treatment reduced neuronal death and enhanced electrophysiological function in vitro, suggesting that BAPTA's neuroprotective effects are mediated through its calcium-chelating properties .

Off-Target Effects

Recent investigations have indicated that while BAPTA is primarily recognized for its calcium-chelating ability, it may also exert effects independent of binding. These off-target effects could influence various molecular targets within the cell, necessitating careful consideration when interpreting experimental results involving BAPTA .

Case Studies

Several case studies have highlighted the practical applications of this compound in research settings:

- Spinal Cord Injury : In a controlled experiment involving mice with induced spinal cord injuries, BAPTA treatment resulted in a marked reduction in neuronal apoptosis and improved recovery metrics compared to control groups .

- Neuronal Damage Models : In vitro studies using differentiated neurons subjected to physical damage demonstrated that BAPTA treatment significantly decreased cell mortality and ROS levels, underscoring its protective role against oxidative stress .

Table 1: Summary of Experimental Findings with this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vivo | Spinal Cord Injury Mice | Reduced neuronal death; improved locomotor recovery |

| In Vitro | Differentiated Neurons | Decreased ROS; reduced apoptosis |

| Electrophysiology | Multiple-Electrode Array | Enhanced mean firing rate post-treatment |

Propiedades

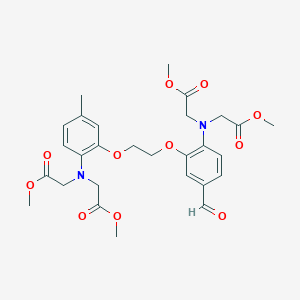

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVRWOCZLYLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370721 | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-11-6 | |

| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.